molecular formula C9H12N4O2 B11179521 N,N-bis(cyanomethyl)morpholine-4-carboxamide

N,N-bis(cyanomethyl)morpholine-4-carboxamide

Cat. No.: B11179521
M. Wt: 208.22 g/mol
InChI Key: XYMDCWUXBGJXEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-bis(cyanomethyl)morpholine-4-carboxamide is a chemical compound that belongs to the class of cyanoacetamides It is characterized by the presence of two cyanomethyl groups attached to a morpholine ring, which is further connected to a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(cyanomethyl)morpholine-4-carboxamide typically involves the cyanoacetylation of morpholine derivatives. One common method includes the reaction of morpholine with cyanoacetic acid derivatives under specific conditions. For instance, the reaction can be carried out by stirring morpholine with methyl cyanoacetate without solvent at room temperature, yielding the target compound . Another method involves the use of ethyl cyanoacetate with morpholine at elevated temperatures (around 70°C) for several hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, solvent-free methods and microwave irradiation techniques can be employed to improve efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N,N-bis(cyanomethyl)morpholine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include alkyl halides, aldehydes, ketones, and various catalysts such as acids and bases. Reaction conditions may vary depending on the desired product, but typical conditions include room temperature to moderate heating and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions include various heterocyclic compounds, which are of interest for their potential biological activities. For example, the reaction with cyclohexanone and sulfur under microwave irradiation yields thiophene derivatives .

Mechanism of Action

The mechanism of action of N,N-bis(cyanomethyl)morpholine-4-carboxamide involves its interaction with specific molecular targets. The compound can act as a nucleophile in various reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-bis(cyanomethyl)morpholine-4-carboxamide is unique due to the presence of two cyanomethyl groups, which provide distinct reactivity and potential for forming diverse heterocyclic structures. This makes it a valuable compound for synthetic and medicinal chemistry applications .

Properties

Molecular Formula

C9H12N4O2

Molecular Weight

208.22 g/mol

IUPAC Name

N,N-bis(cyanomethyl)morpholine-4-carboxamide

InChI

InChI=1S/C9H12N4O2/c10-1-3-12(4-2-11)9(14)13-5-7-15-8-6-13/h3-8H2

InChI Key

XYMDCWUXBGJXEP-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)N(CC#N)CC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.